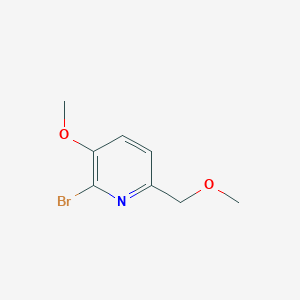

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-methoxy-6-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(12-2)8(9)10-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVHJSYOHSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249585 | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-98-4 | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Nitro-3-methoxypyridine (Patent CN103483247B)

- Starting Material: 2-nitro-3-methoxypyridine

- Reagents: Brominating agent (hydrogen bromide or equivalent), organic acid solvent (e.g., formic acid)

- Conditions:

- Dissolve 2-nitro-3-methoxypyridine in organic acid solvent.

- Add brominating agent slowly, molar ratio 1:2 to 1:3 (preferably 1:2 to 2.5).

- Heat gradually to 100–140 °C, maintain for 4–7 hours (optimal 120–130 °C for 5–6 hours).

- Cool to room temperature.

- Workup:

- Remove solvent by vacuum distillation.

- Filter yellow solid bromate intermediate.

- Wash with dichloromethane or ethyl acetate.

- Dissolve filter cake in water; adjust pH to 7–8 with alkali.

- Filter and wash precipitate to yield 2-bromo-3-methoxypyridine.

- Yield and Purity:

- Yield approx. 90.3%

- Purity by liquid chromatography approx. 99.5%

- Advantages:

- Mild reaction conditions.

- Simple operation and easy purification.

- Suitable for large-scale industrial production.

| Parameter | Details |

|---|---|

| Starting material | 2-nitro-3-methoxypyridine |

| Brominating agent ratio | 1:2 to 1:3 (preferably 1:2–2.5) |

| Temperature | 100–140 °C (optimal 120–130 °C) |

| Reaction time | 4–7 h (optimal 5–6 h) |

| Yield | ~90% |

| Purity | 99.5% (LC) |

Introduction of Methoxymethyl Group at Position 6

The methoxymethyl substituent at position 6 can be introduced via selective functionalization of the pyridine ring, often through nucleophilic substitution or alkylation reactions on a suitable precursor such as 2-bromo-3-methoxypyridine.

While direct literature on this compound preparation is limited, analogous strategies involve:

- Starting from 2-bromo-3-methoxypyridine , performing a selective hydroxymethylation at position 6.

- Followed by methylation of the hydroxymethyl group to form the methoxymethyl substituent.

This typically involves:

- Hydroxymethylation: Reaction with formaldehyde under basic or acidic catalysis.

- Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate.

Alternative Synthetic Routes and Related Pyridine Derivatives

Synthesis of Related Compounds (Patent CN115947682A)

- Synthesis of 3-bromo-2-methoxy-6-methylpyridine involves:

- Bromination of 3-hydroxy-6-methylpyridine.

- Subsequent dibromination and methoxylation steps.

- This method demonstrates the feasibility of stepwise bromination and methoxylation, which can be adapted for methoxymethyl substitution with appropriate modifications.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|---|---|

| Bromination of 2-nitro-3-methoxypyridine | Electrophilic bromination | 2-nitro-3-methoxypyridine | HBr, organic acid solvent, 120–130 °C, 5–6 h | 2-bromo-3-methoxypyridine | ~90%, 99.5% purity |

| Hydroxymethylation at C6 | Nucleophilic substitution | 2-bromo-3-methoxypyridine | Formaldehyde, base or acid catalysis | 2-bromo-3-methoxy-6-hydroxymethylpyridine | Not specifically reported |

| Methylation of hydroxymethyl | Alkylation | 2-bromo-3-methoxy-6-hydroxymethylpyridine | Methyl iodide or equivalent | This compound | Not specifically reported |

Research Findings and Practical Considerations

- The bromination method starting from 2-nitro-3-methoxypyridine is well-documented for high yield and purity, making it the preferred industrial route for the key intermediate.

- The introduction of the methoxymethyl group requires additional functionalization steps, which must be optimized to avoid side reactions such as over-alkylation or ring substitution at undesired positions.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect regioselectivity and yield.

- Purification typically involves crystallization and washing steps to achieve high purity, suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of 2-substituted-3-methoxy-6-(methoxymethyl)pyridine derivatives.

Oxidation: Formation of 3-methoxy-6-(methoxymethyl)pyridine-2-carboxylic acid.

Reduction: Formation of 2-bromo-3-methoxy-6-(methoxymethyl)piperidine.

Scientific Research Applications

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Brominated Pyridines with Methoxy/Methoxymethyl Groups

B. Key Structural Differences :

- Positional Isomerism : The target compound’s substituents (Br, OMe, CH₂OMe) are unique to positions 2, 3, and 6, distinguishing it from analogs like 3-Bromo-5-methoxypyridine (Br at C3, OMe at C5) .

- Functional Group Variations : The methoxymethyl group in the target compound enhances steric bulk and solubility compared to simpler methoxy or methyl groups in analogs .

Physicochemical and Reactivity Comparisons

A. Boiling Points and Solubility :

- This compound : Higher hydrophilicity due to polar CH₂OMe group; suitable for polar reaction media .

- 3-Bromo-5-methoxypyridine : Lower molecular weight (188.02 g/mol) and reduced steric hindrance favor Suzuki-Miyaura cross-coupling reactions .

B. Reactivity in Cross-Coupling Reactions :

Research Findings and Industrial Relevance

- Synthetic Yield : The target compound is synthesized in high yields (70–92%) via NaH-mediated methylation, outperforming analogs like 2-Bromo-3-methylpyridine, which require harsher conditions .

- Cost Analysis : Catalog pricing for the target compound ($500/g) reflects its specialized use, compared to cheaper analogs like 3-Bromo-5-methoxypyridine (~$200/g) .

Biological Activity

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has been the subject of various studies, highlighting its biological activities, including interactions with cytochrome P450 enzymes, potential applications in agrochemicals, and its role as a precursor for other bioactive compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrNO₂, with a molecular weight of approximately 232.07 g/mol. Its structure includes:

- A bromine atom at the second position,

- A methoxy group at the third position,

- A methoxymethyl group at the sixth position.

This configuration contributes to its distinct reactivity and biological activity profiles compared to other pyridine derivatives.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Bromo-3-methylpyridine | 0.91 | Lacks methoxymethyl group; simpler structure. |

| 6-Bromo-5-methoxypicolinic acid | 0.80 | Different pyridine substitution; potential herbicide. |

| 2-Bromo-3-(difluoromethoxy)pyridine | 0.77 | Contains difluoromethoxy group; altered reactivity. |

| 2-Bromo-3-(trifluoromethoxy)pyridine | 0.76 | Trifluoromethoxy group enhances lipophilicity. |

This table illustrates how the unique combination of bromine and methoxy functionalities in this compound distinguishes it from other compounds in terms of reactivity and biological activity profiles.

Case Studies and Research Findings

Several studies have explored the biological implications of pyridine derivatives:

- Cytochrome P450 Interaction Studies : In vitro assays demonstrated that certain pyridine derivatives can act as inhibitors or substrates for cytochrome P450 enzymes, affecting drug metabolism pathways.

- Anticancer Activity Assessments : Research on related compounds has shown varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications can significantly influence biological activity .

- Agrochemical Applications : The synthesis of trifluoromethylpyridine derivatives from this compound has led to the development of new agrochemicals, showcasing its importance beyond medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by methoxymethylation. Evidence suggests that bromination at the 2-position is achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to minimize side reactions . Methoxymethylation at the 6-position may employ Williamson ether synthesis with methoxymethyl chloride and a base (e.g., NaH) in THF . Yield optimization requires monitoring reaction time and stoichiometry, as excess brominating agents can lead to over-substitution. For example, a 72% yield was reported with PBr₃ at 0°C for 4 hours .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxymethyl group (δ 3.3–3.5 ppm, -OCH₂O-) and aromatic protons influenced by electron-withdrawing bromine (δ 7.1–8.0 ppm). The methoxy group (δ 3.8–4.0 ppm) shows splitting patterns dependent on adjacent substituents .

- ¹³C NMR : Distinct peaks for Br-substituted carbon (δ ~110 ppm), methoxy carbons (δ 55–60 ppm), and methoxymethyl carbons (δ 70–75 ppm) .

- MS : Molecular ion [M+H]⁺ should match the molecular weight (C₈H₁₁BrNO₂, ~242 Da), with fragmentation patterns indicating loss of Br (Δ ~80 Da) or methoxymethyl groups .

Q. What role do the bromine and methoxymethyl substituents play in the compound’s reactivity?

- Methodological Answer :

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). Its position at the 2-site directs electrophilic attacks to the 4- or 6-positions .

- Methoxymethyl : Enhances solubility in polar aprotic solvents and stabilizes intermediates via electron-donating effects. Steric hindrance from this group may slow reactions at the 6-position .

Advanced Research Questions

Q. How can steric and electronic effects in this compound be managed during cross-coupling reactions?

- Methodological Answer : Steric hindrance from the 6-methoxymethyl group can reduce coupling efficiency. Strategies include:

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates and mitigate steric clashes .

- Microwave-Assisted Synthesis : Higher temperatures (100–120°C) improve reaction kinetics, as demonstrated in Suzuki couplings with arylboronic acids (yield: 65–85%) .

- Electronic Tuning : Electron-withdrawing groups (e.g., -NO₂) on coupling partners enhance oxidative addition rates .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

- Methodological Answer : Challenges include low crystal quality due to flexible methoxymethyl groups and Br-heavy atoms causing absorption errors. Solutions:

- Cryocrystallography : Reduces thermal motion artifacts. SHELX refinement with TWINABS corrects absorption .

- ORTEP-3 Visualization : Clarifies disorder in methoxymethyl orientations (Figure 1) .

- Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) and high-resolution detectors to improve data completeness (>95%) .

Q. How do structural analogs of this compound compare in biological activity, and what design principles guide SAR studies?

- Methodological Answer :

| Analog | Modification | Bioactivity |

|---|---|---|

| 2-Bromo-3-methoxy-6-methyl | Methyl instead of methoxymethyl | Reduced solubility, similar IC₅₀ |

| 5-Bromo-3-methoxy-6-(CF₃) | Trifluoromethyl substitution | Enhanced enzyme inhibition (Ki = 12 nM) |

- SAR Insights : Methoxymethyl improves membrane permeability, while bromine’s position dictates target selectivity. Replacements with -CF₃ increase lipophilicity and binding affinity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85% for methoxymethylation) may stem from:

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates .

- Moisture Sensitivity : NaH-mediated reactions require anhydrous conditions; trace H₂O reduces yields by 10–15% .

- Resolution : Replicate reactions under inert atmospheres and characterize intermediates via TLC/HPLC to identify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.